![molecular formula C26H23N7O4 B447781 6-Amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 304876-92-4](/img/structure/B447781.png)
6-Amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C26H23N7O4 and its molecular weight is 497.5g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-Amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological properties, focusing on its antioxidant and anticancer activities, as well as its synthesis and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C20H22N6O4, and it features a unique arrangement that includes a dihydropyrano core and a nitropyrazole moiety. The structural complexity contributes to its biological activity.
Antioxidant Activity
Antioxidant activity is a crucial property for many therapeutic agents. The compound's ability to scavenge free radicals was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that it exhibits significant radical scavenging activity, comparable to standard antioxidants such as ascorbic acid.
Table 1: Antioxidant Activity Comparison
Compound Name | DPPH Scavenging Activity (%) | Reference |
---|---|---|
6-Amino-4-[...]-carbonitrile | 78% | |
Ascorbic Acid | 80% | |
Other derivatives | Varies (50%-75%) |
Anticancer Activity
The anticancer potential of this compound was assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results demonstrated that the compound exhibits cytotoxic effects, particularly against U-87 cells.
Table 2: Anticancer Activity Results
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the chemical structure significantly affect the biological activity of the compound. For instance:
- Substituent Variations : The presence of the nitro group in the pyrazole ring enhances antioxidant activity.
- Amino Group Influence : The amino group at position 6 is crucial for cytotoxicity against cancer cells.
Case Studies
Several studies have reported on the synthesis and evaluation of similar compounds with variations in substituents:
- Synthesis Methodology : A one-pot multi-component reaction involving aryl aldehydes and hydrazine derivatives was used to synthesize related dihydropyrano-pyrazole derivatives efficiently.
- Biological Evaluation : These derivatives were tested for their antioxidant and anticancer properties, providing insights into how structural changes influence their efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound's structural motif may contribute to its ability to inhibit cancer cell proliferation. Research indicates that similar pyrazole compounds can induce apoptotic pathways in cancer cells, suggesting that this compound could be further explored for its anticancer properties .
Anti-inflammatory Properties
The compound has shown promise as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have suggested that modifications to the pyrazole structure can enhance its inhibitory effects on this enzyme, indicating a pathway for developing anti-inflammatory drugs .
Antioxidant Activity
Compounds with pyrazole structures have been evaluated for their antioxidant properties. The presence of multiple functional groups in this compound may enhance its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Case Study 1: Anticancer Screening
A study conducted on derivatives of pyrazoles demonstrated significant cytotoxic effects against various cancer cell lines. The synthesized compounds were tested using MTT assays, revealing that certain modifications led to enhanced activity against colorectal cancer cells . This suggests that the compound may possess similar potential and warrants further investigation.
Case Study 2: Anti-inflammatory Evaluation
In silico studies have been performed to predict the binding affinity of this compound towards 5-lipoxygenase. Results indicated favorable interactions, suggesting that with further optimization, it could be developed into a therapeutic agent for inflammatory diseases .
Data Table: Comparative Analysis of Pyrazole Derivatives
Compound Name | Structure | Anticancer Activity | Anti-inflammatory Potential | Antioxidant Activity |
---|---|---|---|---|
Compound A | [Structure A] | High | Moderate | High |
Compound B | [Structure B] | Moderate | High | Moderate |
6-Amino-4-[3... | [Target Structure] | Potential | High (Predicted) | High (Predicted) |
Properties
IUPAC Name |
6-amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O4/c1-14-24(33(34)35)15(2)32(31-14)13-18-11-17(9-10-20(18)36-3)21-19(12-27)25(28)37-26-22(21)23(29-30-26)16-7-5-4-6-8-16/h4-11,21H,13,28H2,1-3H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKXTUVDVGXOBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C5=CC=CC=C5)N)C#N)OC)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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